3-((3-Methylthiophen-2-yl)methyl)azetidine
Description
3-((3-Methylthiophen-2-yl)methyl)azetidine is a heterocyclic compound featuring a four-membered azetidine ring linked via a methylene group to a 3-methyl-substituted thiophene moiety. The azetidine ring’s inherent ring strain and conformational rigidity, combined with the electron-rich thiophene system, make this compound a promising candidate for medicinal chemistry and materials science research. Its structural uniqueness lies in the spatial arrangement of the methyl group on the thiophene ring and the azetidine’s nitrogen atom, which collectively influence its reactivity, solubility, and biological interactions .
Properties
CAS No. |
937629-47-5 |
|---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-[(3-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-7-2-3-11-9(7)4-8-5-10-6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
NCRKGUFOTRFEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methylthiophen-2-yl)methyl)azetidine typically involves the following steps:
Formation of 3-Methylthiophene-2-carboxaldehyde: This intermediate can be synthesized through the oxidation of 3-methylthiophene.
Reduction to Alcohol: The aldehyde group is reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of Azetidine Ring: The primary alcohol is then converted to the azetidine ring through a cyclization reaction, often using reagents like phosgene or triphosgene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-((3-Methylthiophen-2-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: this compound amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-((3-Methylthiophen-2-yl)methyl)azetidine has shown potential in several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its biological activity, including potential anticonvulsant and antinociceptive properties.
Medicine: Research has explored its use in developing new therapeutic agents for pain management and seizure disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-((3-Methylthiophen-2-yl)methyl)azetidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in its anticonvulsant and antinociceptive activities, the compound may modulate ion channels or neurotransmitter receptors, leading to its therapeutic effects. Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Azetidine-Thiophene Derivatives
Key Observations :
Substituent Position : The position of the methyl group on the thiophene ring (C3 vs. C5) significantly alters electronic properties. For example, a C3-methyl group (target compound) may enhance electron donation to the azetidine nitrogen, while a C5-methyl group () redistributes electron density across the thiophene ring .
Azetidine Functionalization : Compounds with hydroxylated azetidine rings (e.g., 1-[(Thiophen-3-yl)methyl]azetidin-3-ol, ) exhibit higher solubility but lower membrane permeability compared to the target compound .
Azetidine Derivatives with Other Heterocycles
Table 2: Comparison with Azetidine Compounds Featuring Non-Thiophene Moieties
Key Observations :
Aromatic Systems : Naphthalene-substituted azetidines () exhibit stronger π-π interactions than thiophene analogs, favoring interactions with aromatic residues in proteins .
Functional Groups : Sulfonyl () and imidazole () groups introduce hydrogen-bonding capabilities absent in the target compound, broadening therapeutic applications .
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